molecular formula C11H18O B1670601 Dihydrojasmone CAS No. 1128-08-1

Dihydrojasmone

Cat. No. B1670601
CAS RN: 1128-08-1
M. Wt: 166.26 g/mol
InChI Key: YCIXWYOBMVNGTB-UHFFFAOYSA-N
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Description

Dihydrojasmone is an aroma compound with the chemical formula C11H18O . It has a fruity, jasmine odor with woody and herbal undertones . Perfumery uses include natural green, woody, lavender, and bergamot . Dihydrojasmone is found in citrus and in bergamot orange oil .


Synthesis Analysis

Dihydrojasmone can be synthesized from levulinic acid through a series of synthetic steps . The acid is turned into a Weinreb amide using 1,1’-carbonyldiimidazole (CDI). After a simple conversion of the carbonyl group to a ketal, the amide is reacted with hexyl magnesium bromide to give the 1,4 diketone. The diketone is then refluxed under basic conditions to afford dihydrojasmone .


Molecular Structure Analysis

The molecular structure of Dihydrojasmone is characterized by a cyclopentenone ring with a pentyl and a methyl group attached . The compound contains a total of 30 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 ketone .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dihydrojasmone include the conversion of levulinic acid to a Weinreb amide, the conversion of the carbonyl group to a ketal, the reaction of the amide with hexyl magnesium bromide to give the 1,4 diketone, and the reflux of the diketone under basic conditions to afford Dihydrojasmone .


Physical And Chemical Properties Analysis

Dihydrojasmone is a colorless to light yellow clear liquid . It has a molecular weight of 166.26 g/mol . The boiling point is 84 °C at 1 mmHg, and the flash point is 96 °C . The specific gravity is 0.92 at 20/20 , and the refractive index is 1.48 .

Scientific Research Applications

  • Pest Control

    • Dihydrojasmone and its derivatives have been studied for their effects on the foraging activity of the Peach Potato Aphid . The application of Dihydrojasmone hindered the foraging activity of the aphids during early stages of probing at the level of non-phloem tissues .
    • The method of application involved the exogenous application of natural jasmonates and their derivatives to the host plants .
    • The results showed that Dihydrojasmone and its derivatives were more active than natural compounds and other derivatives studied .
  • Agriculture

    • Dihydrojasmone shows potential in sustainable agriculture due to their various roles in natural mechanisms of plant defense .
    • It is applied exogenously to the host plants .
    • The application of Dihydrojasmone and its derivatives hindered the foraging activity of aphids, potentially reducing damage to crops .
  • Chemical Synthesis

    • Dihydrojasmone has been used in the synthesis of various chemical compounds .
    • The specific methods of synthesis vary depending on the desired end product .
    • The outcomes of these syntheses are new compounds that can be used in various applications .
  • Pharmaceuticals

    • Dihydrojasmone is used as an adjuvant in the pharmaceutical industry, acting as an immune system booster in the presence of an antigen .
    • The specific methods of application would depend on the specific pharmaceutical product being developed .
    • The outcomes of this application could potentially include enhanced effectiveness of medication and a strengthened immune system .
  • Perfumery

    • Dihydrojasmone is used in perfumes due to its strong floral scent .
    • It is often used as a fragrance in cleaning products in both industrial and domestic cleaning supplies .
    • The floral scents of Dihydrojasmone have been proven to elevate mood, improve memory function, and enhance general wellbeing .
  • Food Industry

    • Dihydrojasmone is used as a flavoring agent in the food industry .
    • It is often used in condiments and seasoning, and is particularly popular for use in spices, extracts, colorings, and flavors .
    • The outcomes of this application include enhanced taste and aroma of food products .
  • Cosmetics

    • Dihydrojasmone is often used in cosmetics due to its pleasant floral scent .
    • It can be found in a variety of products, from perfumes to lotions .
    • The floral scent of Dihydrojasmone has been proven to elevate mood, improve memory function, and enhance general wellbeing .
  • Cleaning Supplies

    • Dihydrojasmone is also often used as a fragrance in cleaning products in both industrial and domestic cleaning supplies .
    • Its strong floral scent makes it a favored product for use in cleaning supplies .
    • The outcomes of this application include enhanced aroma of cleaning products .
  • Food Additive

    • Dihydrojasmone is often used as a food additive, and is particularly popular for use in spices, extracts, colorings, and flavors .
    • Its sweet and floral flavor enhances the taste and aroma of food products .
    • The outcomes of this application include enhanced taste and aroma of food products .
  • Adjuvant in Pharmaceuticals

    • Within the pharmaceutical industry, Dihydrojasmone is used as an adjuvant, acting as an immune system booster in the presence of an antigen .
    • The specific methods of application would depend on the specific pharmaceutical product being developed .
    • The outcomes of this application could potentially include enhanced effectiveness of medication and a strengthened immune system .
  • Flavoring Agent

    • Dihydrojasmone is an incredibly popular flavoring agent .
    • According to The Flavor and Extract Manufacturers Association (FEMA), Dihydrojasmone’s flavor profile is classified as floral, and it is often used in condiments and seasoning .
    • The outcomes of this application include enhanced taste and aroma of food products .
  • Mental Wellbeing

    • Dihydrojasmone’s floral scents have been proven to elevate mood, improve memory function, and enhance general wellbeing .
    • It is often used in products designed to boost mental wellbeing .
    • The outcomes of this application include improved mood and enhanced mental function .
  • Chemical Biology

    • Dihydrojasmone and its derivatives have been used to explore structure-activity relationships at the plant-aphid interface .
    • The exogenous application of natural jasmonates and their derivatives to the host plants was used to study the behavioral responses of aphids .
    • The results showed that Dihydrojasmone and its derivatives hindered the foraging activity of Myzus persicae (Sulz.) (Hemiptera: Aphididae) during early stages of probing at the level of non-phloem tissues .
  • Sustainable Agriculture

    • Dihydrojasmone shows great potential in sustainable agriculture due to their various roles in natural mechanisms of plant defense .
    • It is applied exogenously to the host plants .
    • The application of Dihydrojasmone and its derivatives hindered the foraging activity of aphids, potentially reducing damage to crops .
  • Mental Wellbeing

    • Dihydrojasmone’s floral scents have been proven to elevate mood, improve memory function, and enhance general wellbeing .
    • It is often used in products designed to boost mental wellbeing .
    • The outcomes of this application include improved mood and enhanced mental function .
  • Flavoring Agent

    • Dihydrojasmone is an incredibly popular flavoring agent .
    • According to The Flavor and Extract Manufacturers Association (FEMA), Dihydrojasmone’s flavor profile is classified as floral, and it is often used in condiments and seasoning .
    • The outcomes of this application include enhanced taste and aroma of food products .
  • Food Additive

    • Dihydrojasmone is often used as a food additive, and is particularly popular for use in spices, extracts, colorings, and flavors .
    • Its sweet and floral flavor enhances the taste and aroma of food products .
    • The outcomes of this application include enhanced taste and aroma of food products .
  • Adjuvant in Pharmaceuticals

    • Within the pharmaceutical industry, Dihydrojasmone is used as an adjuvant, acting as an immune system booster in the presence of an antigen .
    • The specific methods of application would depend on the specific pharmaceutical product being developed .
    • The outcomes of this application could potentially include enhanced effectiveness of medication and a strengthened immune system .

Safety And Hazards

Dihydrojasmone should be handled with personal protective equipment to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-methyl-2-pentylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIXWYOBMVNGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051584
Record name Dihydrojasmone
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; celery, herbacous, spicy aroma
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats; Very slightly soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.917
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Dihydrojasmone

CAS RN

1128-08-1
Record name Dihydrojasmone
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Record name Dihydrojasmone
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Record name Dihydrojasmone
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Record name 2-Cyclopenten-1-one, 3-methyl-2-pentyl-
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Record name Dihydrojasmone
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Record name 3-methyl-2-pentylcyclopent-2-enone
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Record name DIHYDROJASMONE
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Record name Dihydrojasmone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
951
Citations
JLE Erickson, FE Collins Jr - The Journal of Organic Chemistry, 1965 - ACS Publications
… paraconic acid, which upon dehydration yield dihydrojasmone. Decarboxylation11 13 of the para-… 18 In this investigation it is shown that dihydrojasmone may be synthesized from 3-…
Number of citations: 47 pubs.acs.org
J Salaün, Y Almirantis - Tetrahedron, 1983 - Elsevier
An effective synthesis of 2,3-disubstituted 2-cyclopentenones involves C 4 →C 3 ring contraction of the readily available 1,2-disiloxycyclobutene followed by thermal C 3 →C 5 ring …
Number of citations: 31 www.sciencedirect.com
U Ravid, R Ikan - The Journal of Organic Chemistry, 1974 - ACS Publications
We wish now to describe an efficient five-stepsynthesis of dihydrojasmone (6) and tetrahydrojasmone (7), and a seven-step synthesis of methyl dihydrojasmonate (12). The starting …
Number of citations: 55 pubs.acs.org
Y Naoshima, S Wakabayashi, H Ueda - Agricultural and Biological …, 1979 - jstage.jst.go.jp
Ethyl4-acetoxymethyl-2-n-amyl-3-oxoglutarate(4a) A solution of 2 (9g, 0.033 mol) in dry benzene(15ml) was added to a stirring solution of sodium hydride (1.6 g of 50% mineral oil …
Number of citations: 10 www.jstage.jst.go.jp
D Liotta, CS Barnum, M Saindane - The Journal of Organic …, 1981 - ACS Publications
1 2 important raw materials in the perfume industry, the primary impetus for the numerous synthetic approaches to these substances centers aroundthe development of new synthetic …
Number of citations: 36 pubs.acs.org
WY Lee, YS Lee, SY Jang, SY Lee - Bulletin of the Korean …, 1991 - koreascience.kr
… cis-jasmone, dihydrojasmone, and tetrahydrojasmone have been … Dihydrojasmone and tetrahydrojasmone could be … cyclization to afford dihydrojasmone. Tetrahydrojasmone was …
Number of citations: 6 koreascience.kr
MC Mussatto, D Savoia, C Trombini… - The Journal of …, 1980 - ACS Publications
… Dihydrojasmone (lb) and racemic methyl dihydrojasmonate (2b) are more easily available by synthesis and so … Similarly we prepared dihydrojasmone from n-hexyl phenyl sulfone (6b). …
Number of citations: 70 pubs.acs.org
JB Hendrickson, PS Palumbo - The Journal Of Organic Chemistry, 1985 - ACS Publications
In a recent report1 we described a general synthesis of olefins via the Ramberg-Bácklund reaction, 2 utilizing the mesyltriflone reagent 1. This method has now been suc-cessfully …
Number of citations: 45 pubs.acs.org
G Rosini, R Ballini, P Sorrenti - Tetrahedron, 1983 - Elsevier
(Z)-Jasmone ,dihydrojasmone and other 3-methylcyclo=pent-2-en-1-ones are easily synthesized starting from aldehydes and 1-(2-methyl-1,3-dioxolane-2-yl)-2-nitroethane as reagent …
Number of citations: 67 www.sciencedirect.com
P Bakuzis, MLF Bakuzis - The Journal of Organic Chemistry, 1977 - ACS Publications
Jasmone (15), dihydrojasmone (5), and 2-(6-carboxyhexyl) cyclopent-2-en-l-one (10) were prepared in several steps from acyclic precursors. Thus, levulinic acid was transformed into a …
Number of citations: 46 pubs.acs.org

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